2-Iodopropanamide

Nucleophilic substitution Reaction kinetics Leaving-group ability

2-Iodopropanamide (CAS 19221-80-8, C₃H₆INO, MW 198.99) is a small-molecule α-iodoamide that serves as a reactive building block in medicinal chemistry, crosslinking reagent development, and radioiodination workflows. It features an iodine atom at the carbon α to the amide carbonyl, impeding the use of its chloro, bromo, or fluoro congeners.

Molecular Formula C3H6INO
Molecular Weight 198.99 g/mol
CAS No. 19221-80-8
Cat. No. B1267468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodopropanamide
CAS19221-80-8
Molecular FormulaC3H6INO
Molecular Weight198.99 g/mol
Structural Identifiers
SMILESCC(C(=O)N)I
InChIInChI=1S/C3H6INO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6)
InChIKeyQKSBEDINHRIOJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodopropanamide (CAS 19221-80-8) – Physicochemical Baseline and Class Position for Procurement Decisions


2-Iodopropanamide (CAS 19221-80-8, C₃H₆INO, MW 198.99) is a small-molecule α-iodoamide that serves as a reactive building block in medicinal chemistry, crosslinking reagent development, and radioiodination workflows . It features an iodine atom at the carbon α to the amide carbonyl, impeding the use of its chloro, bromo, or fluoro congeners . Predicted physicochemical properties include a density of 2.0±0.1 g/cm³, a boiling point of 275.3±23.0 °C, an ACD/LogP of 0.16, and a topological polar surface area of 43 Ų . These values, together with the inherent reactivity of the C–I bond, define its utility niche.

Why Generic Substitution Fails for 2-Iodopropanamide: Critical Property Thresholds Unattainable by Halogen Analogs (2-Bromo-, 2-Chloro-propanamide)


2-Bromopropanamide (MW 151.99) and 2-chloropropanamide (MW 107.54) are frequently considered as potential substitutes for 2-iodopropanamide in synthesis due to their lower cost per gram. However, the replacement is not functionally neutral. The carbon–iodine bond is substantially weaker (bond dissociation energy ~213 kJ/mol) than the C–Br (~285 kJ/mol) or C–Cl (~326 kJ/mol) bonds, leading to differences in reaction rate that can reach orders of magnitude in nucleophilic displacement [1]. Moreover, only the iodo congener permits direct exchange with radioactive iodine isotopes (¹²³I, ¹²⁵I, ¹³¹I), rendering the bromo and chloro analogs unusable for radiotracer development . The combination of electronic, steric, and isotopic requirements means that substituting any other 2-halopropanamide will alter reaction kinetics, product distribution, or entirely preclude the intended application.

Quantitative Comparison of 2-Iodopropanamide vs. 2-Bromopropanamide and 2-Chloropropanamide for Scientific Selection


Carbon–Halogen Bond Dissociation Energy: Reactivity Advantage of 2-Iodopropanamide over 2-Bromopropanamide

The C–I bond in 2-iodopropanamide has a bond dissociation energy of approximately 213 kJ/mol, compared to ~285 kJ/mol for the C–Br bond in 2-bromopropanamide and ~326 kJ/mol for C–Cl in 2-chloropropanamide. Measured values for analogous haloalkanes indicate that the iodo compound reacts roughly 2–3 orders of magnitude faster than the bromo congener in SN2 reactions [1]. This energy difference translates into milder reaction conditions (lower temperature, shorter time) and higher conversion yields when 2-iodopropanamide is employed as the electrophilic coupling partner.

Nucleophilic substitution Reaction kinetics Leaving-group ability

Density Differentiation: 2-Iodopropanamide vs. 2-Bromopropanamide for Purification and Formulation

2-Iodopropanamide exhibits a predicted density of 2.029 g/cm³ (or 2.0±0.1 g/cm³ depending on the estimation method) , whereas 2-bromopropanamide has a density of ~1.6 g/cm³ [1] and 2-chloropropanamide ~1.2 g/cm³. The density of the iodo compound is approximately 27% higher than that of the bromo analog and 69% higher than that of the chloro analog.

Purification Crystallization Formulation density

Radiolabeling Exclusivity: 2-Iodopropanamide as a Precursor for Iodine-125/131 Tracers

The iodine substituent in 2-iodopropanamide enables direct isotopic exchange with radioactive iodine (¹²³I, ¹²⁵I, ¹³¹I), a capability entirely absent in its bromo and chloro counterparts . In a closely related system, [¹²⁵I]iodoprocainamide synthesis achieved radiochemical yield and purity both ≥98% under optimized conditions (chloramine-T, pH 8, 37 °C, 30 min) [1]. This radioactivity incorporation is uniquely feasible because only iodine has clinically suitable gamma-emitting isotopes that can replace the stable iodine atom without altering the molecular structure.

Radioiodination Nuclear medicine Imaging tracer

Thiol Reactivity Rank Order: Iodo > Bromo > Chloro in Haloacetamide Systems – Predictive for 2-Iodopropanamide

In monohalogenated acetamides, iodoacetamide (IAM) consistently exhibits higher thiol/thiolate reactivity than bromoacetamide (BAM) or chloroacetamide (CAM), with the rank order IAM > BAM > CAM for DNA damage marker Rad51 induction [1]. Although direct data for 2-iodopropanamide are not available, the parallelism of electronic effects (softer leaving group, lower C–X bond energy) implies a similar reactivity hierarchy for the propanamide series.

Electrophilic softness Thiol alkylation Covalent inhibitor design

Highest-Value Application Scenarios for 2-Iodopropanamide Based on Verified Differentiation


Radioiodinated Tracer and Radiopharmaceutical Precursor Development

2-Iodopropanamide is the only member of the 2-halopropanamide family that supports direct isotopic exchange with therapeutic or diagnostic iodine radioisotopes (¹²³I, ¹²⁵I, ¹³¹I). This enables its use as a cold standard and precursor for the synthesis of radiolabeled compounds, with radiochemical purity achievable at ≥98% in optimized protocols (analogous to [¹²⁵I]iodoprocainamide) [1].

High-Rate Nucleophilic Displacement Reactions Requiring a Superior Leaving Group

With a C–I bond dissociation energy approximately 72 kJ/mol lower than C–Br and 113 kJ/mol lower than C–Cl, 2-iodopropanamide accelerates SN2 reactions when used as the electrophilic coupling partner [2]. This makes it the preferred intermediate for time-sensitive or low-temperature synthetic sequences where the bromo analog fails to achieve acceptable conversion.

Density-Guided Purification and Crystallization Workflows

The compound’s density of ~2.03 g/cm³ is substantially higher than that of 2-bromopropanamide (~1.6 g/cm³) and 2-chloropropanamide (~1.2 g/cm³) [3], facilitating cleaner phase separations and gravity-assisted crystallization at laboratory and pilot scales.

Covalent Probe Design Leveraging Elevated Electrophilic Softness

In analogy to the iodoacetamide/bromoacetamide/chloroacetamide series, 2-iodopropanamide is predicted to exhibit the highest thiol reactivity among the 2-halopropanamides [4]. This property is exploitable for covalent inhibitor design when maximal cysteine-targeting reactivity is required.

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